molecular formula C8H8F3NO B12971290 (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol

(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol

Katalognummer: B12971290
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: CAJCNRNFQRHXOB-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol is a chiral compound that features a trifluoromethyl group, an amino group, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol typically involves the introduction of the trifluoromethyl group and the amino group onto a phenol ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenol, reacts with a trifluoromethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone derivative.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while reduction of the amino group would yield an amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(1-Amino-2,2,2-trifluoroethyl)aniline: Similar structure but with an aniline group instead of a phenol group.

    (S)-2-(1-Amino-2,2,2-trifluoroethyl)benzene: Lacks the hydroxyl group present in the phenol derivative.

Uniqueness

(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol is unique due to the presence of both the trifluoromethyl group and the phenol group, which can impart distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.

Eigenschaften

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-3-1-2-4-6(5)13/h1-4,7,13H,12H2/t7-/m0/s1

InChI-Schlüssel

CAJCNRNFQRHXOB-ZETCQYMHSA-N

Isomerische SMILES

C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)O

Kanonische SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.